molecular formula C8H10ClNS B13514653 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride

3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B13514653
M. Wt: 187.69 g/mol
InChI Key: WHSQCZOBMLKCTC-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Nickel- and palladium-based catalytic systems are commonly used in the synthesis of thiophene-based conjugated polymers . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

3-thiophen-2-yl-2,5-dihydro-1H-pyrrole;hydrochloride

InChI

InChI=1S/C8H9NS.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-3,5,9H,4,6H2;1H

InChI Key

WHSQCZOBMLKCTC-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=CC=CS2.Cl

Origin of Product

United States

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